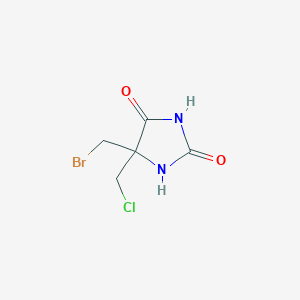![molecular formula C18H19N B1581154 (S)-4'-(2-甲基丁基)[1,1'-联苯]-4-腈 CAS No. 63799-11-1](/img/structure/B1581154.png)
(S)-4'-(2-甲基丁基)[1,1'-联苯]-4-腈
描述
(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile, or (S)-MBBC, is a synthetic compound with potential applications in scientific research. It is a chiral, nitrogen-containing compound, composed of a biphenyl core with a butyl group and a carbonitrile group attached to the 4-position of the biphenyl core. It is a colorless solid that is soluble in organic solvents and has a melting point of 84-86°C. It is commercially available in both its (R)-enantiomeric form and its (S)-enantiomeric form.
科学研究应用
碳表面的自由基接枝
自由基接枝技术已使用羧酸盐的介导氧化探索用于碳表面,这可能与使用指定的化合物等联苯腈对表面进行改性有关。此类方法允许将有机基团共价连接到碳材料上,从而可能增强其物理和化学性质,以用于包括传感器、催化剂和电子设备在内的各种应用 (Astudillo、Galano 和 González,2007 年)。
腐蚀抑制
对与联苯腈在结构上相关的吡喃并吡唑衍生物的研究表明,其在金属的腐蚀抑制中具有显着的潜力。当将这些化合物应用于金属表面时,它们可以防止或减少腐蚀,尤其是在酸性环境中。这表明具有类似性质的联苯腈可以作为有效的腐蚀抑制剂,有助于延长金属基结构和部件的使用寿命和耐用性 (Yadav、Gope、Kumari 和 Yadav,2016 年)。
有机合成和聚合
新型有机化合物和聚合物的合成通常涉及使用腈官能化的芳族化合物作为中间体或单体。对乙烯基联苯聚合的研究和各种有机衍生物的合成突出了联苯腈在制造具有定制性质的新型材料中的效用。这些材料在药物输送、光电学中具有应用,并可用作更复杂化学合成的前体 (Bevington、Huckerby 和 Hunt,1985 年)。
分子结构分析
固态核磁共振和电子结构计算已用于研究相关化合物的多晶型的分子结构。这项研究对于理解联苯腈的物理和化学行为至关重要,包括其多晶型,这会影响材料的性质和应用。此类分析在制药领域至关重要,其中多晶型物可能具有不同的治疗效果和稳定性曲线 (Smith、Xu 和 Raftery,2006 年)。
液晶研究
涉及联苯腈的液晶混合物因其相变温度和分子极化率而受到研究,这对显示器和光学器件的开发至关重要。这些化合物独特的性质,例如它们对温度变化做出相变的能力和它们的光学特性,使它们在电子学和光子学中的应用变得有价值 (Shahina、Fakruddin、Subhan 和 Rangappa,2016 年)。
属性
IUPAC Name |
4-[4-[(2S)-2-methylbutyl]phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-14(2)12-15-4-8-17(9-5-15)18-10-6-16(13-19)7-11-18/h4-11,14H,3,12H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJQGRFZQMOYGM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886309 | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-[(2S)-2-methylbutyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile | |
CAS RN |
63799-11-1 | |
| Record name | 4′-[(2S)-2-Methylbutyl][1,1′-biphenyl]-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63799-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-((2S)-2-methylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063799111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-[(2S)-2-methylbutyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-[(2S)-2-methylbutyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4'-(2-methylbutyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-4-Cyano-4'-(2-methylbutyl)biphenyl contribute to the functionality of CLC biosensors?
A: (S)-4-Cyano-4'-(2-methylbutyl)biphenyl acts as a chiral dopant in CLC mixtures. [, ] When added to a nematic liquid crystal, it induces a helical arrangement of the liquid crystal molecules, forming the cholesteric phase. This helical structure selectively reflects specific wavelengths of light, resulting in vivid color displays. The color reflected by the CLC is sensitive to changes in its environment, such as pH or the presence of specific analytes. By functionalizing the CLC droplets with enzymes, such as glucose oxidase or cholesterol oxidase, the binding of glucose or cholesterol can alter the helical pitch and thus the reflected color of the CLC. [] This color change serves as a visual signal for the presence and concentration of the analyte, enabling the development of sensitive and easily readable biosensors.
Q2: What are the advantages of using CLC-based biosensors incorporating (S)-4-Cyano-4'-(2-methylbutyl)biphenyl compared to other biosensor technologies?
A2: CLC-based biosensors offer several advantages:
- Visual detection: They allow for direct, real-time visual detection of analytes through color changes, eliminating the need for complex and expensive equipment. []
- High sensitivity: The research demonstrated detection limits as low as 0.5 μM for glucose and 2.5 μM for cholesterol. []
- Versatility: By modifying the surface chemistry of the CLC droplets and incorporating different enzymes, the sensors can be tailored to detect a wide range of analytes. []
- Cost-effectiveness: CLC materials are relatively inexpensive, making this technology potentially more accessible for various applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-](/img/structure/B1581076.png)




![1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one](/img/structure/B1581084.png)




![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B1581092.png)
